1-{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine
Overview
Description
1-{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine is a synthetic compound that belongs to a unique class of molecules known as diazirenes. These compounds are widely recognized for their utility in photoaffinity labeling due to their ability to form reactive carbene intermediates under UV light, enabling them to covalently bond with biological macromolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine typically involves the following steps:
Diazirine Formation: The initial step involves the formation of a diazirine ring by reacting a suitable precursor with trifluoromethyl iodide under basic conditions, followed by an oxidative cyclization.
Aryl Iodination: The trifluoromethyl diazirine is then subjected to an iodination reaction using an iodinating agent like iodine monochloride in the presence of a catalyst such as copper(II) sulfate.
Methanamine Introduction: Finally, the iodinated diazirine is reacted with an appropriate amine (such as methanamine) under reducing conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic pathway as described above but on a larger scale, utilizing continuous flow reactors to optimize reaction yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine is known to undergo various types of chemical reactions, including:
Substitution Reactions: Particularly nucleophilic aromatic substitution, due to the presence of the iodo and diazirine groups.
Photochemical Reactions: Under UV light, the diazirine ring can generate reactive carbene intermediates.
Common Reagents and Conditions
For Substitution Reactions: Nucleophiles such as thiols, amines, and alcohols are common, with conditions often requiring an aprotic solvent and mild heating.
For Photochemical Reactions: Typically performed in a photoreactor using UV lamps in the presence of the compound dissolved in an inert solvent.
Major Products
From Substitution Reactions: The major products typically include substituted phenyl derivatives with the nucleophile replacing the iodine atom.
From Photochemical Reactions: The products are often complex mixtures of carbene insertion products into various C-H, O-H, and N-H bonds present in the solvent or added trapping agents.
Scientific Research Applications
1-{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine is widely used in:
Biochemistry: As a photoaffinity label to study protein-protein and protein-ligand interactions.
Pharmacology: To investigate binding sites of small molecule drugs on their protein targets.
Medicinal Chemistry: For the development of novel therapeutic agents by covalently linking bioactive molecules to their targets.
Material Science: In the creation of cross-linked polymers and surface modifications.
Mechanism of Action
The compound exerts its effects primarily through the generation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into various chemical bonds, allowing it to form covalent attachments to nearby molecules. The molecular targets are often amino acid residues in proteins, leading to the modification of these macromolecules and providing insights into their structure and function.
Comparison with Similar Compounds
Similar Compounds
1-{3-Bromo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine: Similar structure with a bromine atom instead of iodine.
1-{3-Chloro-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine: Contains a chlorine atom instead of iodine.
1-{3-Fluoro-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine: Includes a fluorine atom in place of iodine.
Uniqueness
1-{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine stands out due to the unique reactivity and properties imparted by the iodine atom, which often leads to distinct substitution patterns and photochemical behaviors compared to its halogenated counterparts.
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Properties
IUPAC Name |
[3-iodo-5-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3IN3/c10-9(11,12)8(15-16-8)6-1-5(4-14)2-7(13)3-6/h1-3H,4,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDUSQQQKYDEKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2(N=N2)C(F)(F)F)I)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90825502 | |
Record name | 1-{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90825502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
713497-18-8 | |
Record name | 1-{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90825502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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